2-(2-Chloropyridin-4-yl)-4-isopropylthiazole
Description
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H11ClN2S/c1-7(2)9-6-15-11(14-9)8-3-4-13-10(12)5-8/h3-7H,1-2H3 |
InChI Key |
QYRQXTCCJBPLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
This method couples a thiazole boronic acid with a halogenated pyridine:
-
Step 1 : 4-Isopropylthiazole-2-boronic acid is prepared via directed ortho-metalation of 2-bromo-4-isopropylthiazole using n-butyllithium, followed by treatment with triisopropyl borate.
-
Step 2 : Suzuki coupling with 2-chloro-4-iodopyridine (prepared via iodination of 2-chloropyridine using N-iodosuccinimide) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C affords the product in 72% yield.
Stille Coupling
Employing a organostannane reagent:
-
Step 1 : 2-Tributylstannyl-4-isopropylthiazole is synthesized by treating 2-bromo-4-isopropylthiazole with hexabutyldistannane and Pd(PPh₃)₄.
-
Step 2 : Coupling with 2-chloro-4-iodopyridine under inert conditions yields the target compound in 68% yield, albeit with challenges in tin reagent removal.
Thiourea-Based Cyclization Methods
Heravi et al. demonstrated that grinding α-halo carbonyl compounds with thioureas under solvent-free conditions accelerates thiazole formation:
Reaction Optimization
Advantages and Limitations
This method eliminates solvent use but requires stoichiometric control to minimize dihalogenation byproducts. Scalability remains a concern due to exothermicity during grinding.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Suzuki coupling offers the highest yield but demands rigorous anhydrous conditions.
-
Hantzsch synthesis is cost-effective but limited by the hygroscopic nature of intermediates.
Experimental Optimization and Scalability
Halogenation Protocols
Chlorination of pyridine derivatives using POCl₃ at 80°C achieves >90% conversion, while bromination with PBr₃ requires strict temperature control to prevent ring degradation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or thiazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole rings are known for their diverse biological activities. Studies have indicated that thiazoles can exhibit significant inhibition against various pathogens. For example, derivatives similar to 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of this compound would require empirical evaluation through biological assays .
Anticancer Properties
Thiazole derivatives have been recognized for their potential in cancer therapy. Research indicates that compounds with similar structures can inhibit kinases associated with cancer progression. For instance, studies on related thiazole compounds have demonstrated significant trypanocidal activity against Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic use . The specific anticancer activity of this compound remains to be thoroughly investigated through targeted assays.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Thiazoles are frequently studied for their ability to modulate inflammatory pathways, making them candidates for further research in inflammatory disease models. The exact mechanisms through which this compound exerts these effects would benefit from detailed pharmacological studies .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Antimicrobial Activity : A study assessed the efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects.
Target Organism MIC Value (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Evaluation : Research on similar thiazoles showed significant cytotoxic effects on human breast cancer cells (MCF-7), indicating potential for further development in cancer therapies.
Cell Line IC50 Value (µM) MCF-7 15 - Inflammation Studies : Investigations into anti-inflammatory properties revealed that treatment with related compounds reduced pro-inflammatory cytokines significantly compared to controls.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biological pathways and processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole:
2-Methyl-4-isopropylthiazole (C₇H₁₁NS)
- Structure : Lacks the 2-chloropyridinyl group, featuring a methyl group at position 2 instead.
- Properties : Lower molecular weight (155.25 g/mol vs. 239.72 g/mol) and reduced polarity due to the absence of chlorine.
- Applications : Used in flavor/fragrance industries due to simpler structure and volatility .
1-(2-Chloropyridin-4-yl)ethanone (C₇H₆ClNO)
- Structure : Shares the 2-chloropyridin-4-yl group but replaces the thiazole with a ketone.
- Properties : Higher polarity (ketone group) and lower molecular weight (155.58 g/mol). Melting point: 36.5–39°C .
- Applications : Intermediate in synthesizing pharmaceuticals or agrochemicals.
2-Isobutylthiazole (C₇H₁₁NS)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| This compound | 239.72 | 2-chloropyridin-4-yl, isopropyl | Not reported | Low aqueous, high organic |
| 2-Methyl-4-isopropylthiazole | 155.25 | Methyl, isopropyl | Not reported | Moderate organic solubility |
| 1-(2-Chloropyridin-4-yl)ethanone | 155.58 | 2-chloropyridin-4-yl, ethanone | 36.5–39 | High polar organic |
| 2-Isobutylthiazole | 155.25 | Isobutyl | Not reported | Lipophilic |
Biological Activity
2-(2-Chloropyridin-4-yl)-4-isopropylthiazole is a heterocyclic compound characterized by a thiazole ring that incorporates a 2-chloropyridine moiety and an isopropyl group. The molecular formula is C${11}$H${10}$ClN$_{2}$S, with a molecular weight of approximately 240.72 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of both the chloropyridine and thiazole components suggests significant reactivity and biological activity, making it an interesting candidate for pharmaceutical research.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds typically ranges from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
Antifungal Activity
The thiazole ring structure is known to contribute to antifungal properties as well. Compounds similar to this compound have been documented to inhibit the growth of various fungal pathogens, although specific data on this compound's antifungal efficacy is still required for empirical validation.
Anticancer Activity
Thiazoles have been associated with anticancer properties due to their ability to inhibit key enzymes involved in cancer progression. Preliminary studies suggest that derivatives of thiazoles can target pathways related to angiogenesis and cancer cell signaling. For example, certain thiazole derivatives have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Chlorothiazole | Contains a chlorothiazole moiety | Antimicrobial properties |
| 5-Methylthiazole | Thiazole ring with a methyl group | Anticancer activity |
| 3-Amino-5-chlorothiazole | Amino substitution on thiazole | Antiviral properties |
| 4-Isopropylthiazole | Isopropyl group on thiazole | Potential neuroprotective effects |
This table illustrates how variations in substituents can significantly influence the biological activities and chemical reactivity of these compounds.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Thiazoles are known to inhibit various enzymes critical for disease progression.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.
- Antioxidant Activity : Some thiazoles exhibit antioxidant properties that can contribute to their therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : Use Hantzsch thiazole synthesis by reacting α-haloketones (e.g., 2-chloro-4-acetylpyridine) with thiourea derivatives.
Isopropyl substitution : Introduce the isopropyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
Yield optimization : Monitor reaction temperature (60–80°C for Hantzsch reactions) and use anhydrous solvents (DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 255.06 for CHClNS).
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% deviation .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology :
- Light sensitivity : Store in amber vials under inert gas (Ar/N) to prevent photodegradation of the thiazole and chloropyridinyl moieties.
- Moisture control : Use desiccants (silica gel) in storage containers, as hydrolytic cleavage of the thiazole ring may occur in humid conditions .
- Temperature : Long-term stability at −20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data reported for this compound in different assays?
- Methodology :
- Assay standardization : Compare IC values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).
- Solvent controls : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if conflicting enzymatic vs. cellular activity is observed .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridinyl and thiazole moieties?
- Methodology :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the pyridine ring to assess electronic effects on target binding .
- Isosteric replacement : Replace the thiazole sulfur with oxygen (oxazole) or nitrogen (imidazole) to probe steric and electronic contributions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy scores .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to identify hydrolytic or oxidative byproducts .
- Metabolite profiling : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the isopropyl group) in liver microsomes .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
- Methodology :
- Impurity profiling : Employ UPLC-MS with a charged aerosol detector (CAD) to resolve co-eluting impurities (e.g., chlorinated byproducts from incomplete coupling reactions) .
- Limit of detection (LOD) : Optimize to ≤0.05% using calibration curves for known impurities (e.g., unreacted 2-chloropyridine-4-carbaldehyde) .
Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Use PubChem’s 3D conformer database (CID: [retrieve from PubChem]) for ligand preparation. Dock into ATP-binding pockets of kinases (e.g., EGFR) using Glide or MOE .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
